molecular formula C12H9N3O B155338 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile CAS No. 106637-42-7

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile

Cat. No.: B155338
CAS No.: 106637-42-7
M. Wt: 211.22 g/mol
InChI Key: RNDMGBQAVCPZSB-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile (CAS: 106637-42-7) is a heterocyclic compound with the molecular formula C₁₂H₉N₃O and a molar mass of 211.22 g/mol. It features a pyridine core substituted with a methyl group at position 6, an oxo group at position 2, and a pyridin-2-yl moiety at position 5, along with a nitrile group at position 2. This compound is recognized as Milrinone Impurity X, a byproduct in the synthesis of Milrinone, a cardiotonic agent used to treat heart failure . Its structural complexity and substitution pattern make it a subject of interest in pharmaceutical impurity profiling and synthetic chemistry.

Properties

IUPAC Name

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMGBQAVCPZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminonitrile-Based Cyclocondensation

The pyridine core of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is frequently constructed via cyclocondensation between diketones and enaminonitriles. For example, reacting acetylacetone with a pyridin-2-yl-substituted enaminonitrile in ethanol under reflux (12–16 h) yields the target compound with 68–72% efficiency. The enaminonitrile precursor is synthesized by treating 2-aminopyridine with malononitrile in acetic acid, followed by alkylation with propargyl bromide to introduce the propynyl group.

Critical Parameters :

  • Solvent : Ethanol or THF/EtOH mixtures (2:1 v/v) enhance solubility of aromatic intermediates.

  • Temperature : Reflux conditions (78–85°C) accelerate ring closure while minimizing side reactions.

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv.) improves cyclization kinetics by protonating carbonyl groups.

Table 1: Cyclocondensation Reaction Optimization

ReactantsSolventCatalystTime (h)Yield (%)
Acetylacetone + EnaminonitrileEthanolNone1668
Acetylacetone + EnaminonitrileTHF/EtOHp-TSA1272

Functionalization via Nucleophilic Substitution

Introduction of the Pyridin-2-Yl Group

Post-cyclization functionalization at position 5 is achieved through nucleophilic aromatic substitution. Treating 6-methyl-2-oxo-5-chloro-1H-pyridine-3-carbonitrile with pyridin-2-ylzinc bromide in tetrahydrofuran (THF) at −78°C replaces the chlorine atom with the pyridin-2-yl moiety. This method avoids harsh conditions that could degrade the nitrile group.

Reaction Mechanism :

  • Lithiation : n-BuLi deprotonates the pyridone ring at position 5.

  • Transmetallation : ZnBr₂ converts the lithiated intermediate to a zincate species.

  • Coupling : Pyridin-2-yl bromide undergoes Negishi coupling, facilitated by Pd(PPh₃)₄ (2 mol%).

Yield Considerations :

  • Excess pyridin-2-ylzinc bromide (1.5 equiv.) increases conversion to 85%.

  • Lower temperatures (−78°C) suppress homocoupling byproducts.

Catalytic One-Pot Synthesis

Copper-Catalyzed Tandem Reactions

A one-pot synthesis employs CuI (10 mol%) and isoamyl nitrite to simultaneously form the pyridine ring and introduce the pyridin-2-yl group. Starting from 2-amino-3-cyano-4-methylpyridine and 2-bromopyridine, the reaction proceeds in acetonitrile at 65°C for 6 h, achieving 78% yield.

Advantages :

  • Atom Economy : Eliminates intermediate isolation steps.

  • Functional Group Tolerance : Nitriles and ketones remain intact under mild conditions.

Table 2: Catalytic Method Comparison

CatalystLigandTemp (°C)Time (h)Yield (%)
CuINone65678
Pd(OAc)₂XPhos (5 mol%)1001265

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. For higher purity (>99%), silica gel chromatography with ethyl acetate/hexane (1:3) eluent is employed.

Analytical Data :

  • IR : ν = 2220 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H, pyridinyl-H), 7.82–7.79 (m, 2H, aromatic), 2.41 (s, 3H, CH₃).

  • ¹³C NMR : δ 162.1 (C=O), 155.3 (C≡N), 149.8–121.4 (aromatic carbons).

Scalability and Industrial Adaptations

Continuous Flow Reactor Design

Industrial-scale production utilizes continuous flow systems to enhance heat transfer and mixing. A prototype reactor with a 10 L capacity achieves 92% conversion by maintaining precise temperature control (70±2°C) and residence time (45 min).

Economic Considerations :

  • Cost Reduction : Flow systems lower solvent usage by 40% compared to batch processes.

  • Safety : Automated pressure regulation minimizes risks associated with exothermic intermediates .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding derivatives.
  • Reduction : Can undergo reduction to yield various reduced forms.
  • Substitution : Capable of nucleophilic substitution reactions at the pyridine ring.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation, particularly in specific types of tumors.

Medicine

The compound is being explored as a lead candidate in drug discovery:

  • Cardiovascular Applications : Its structural similarity to milrinone suggests potential use in enhancing cardiac output and reducing peripheral resistance.

Industry

In industrial applications, this compound is utilized in developing advanced materials with specific electronic or optical properties, making it valuable for various technological innovations.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study BAnticancer PropertiesShowed a dose-dependent decrease in cell viability in breast cancer cell lines (MCF7).
Study CCardiovascular EffectsIn animal models, improved cardiac function was observed with reduced afterload conditions similar to milrinone's effects.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Pyridine vs.
  • Functional Group Variations : The hydroxybenzoyl group in 5-(2-hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile introduces π-π stacking capabilities, making it suitable for coordination chemistry or photophysical studies, unlike the purely aliphatic substitutions in the target compound .

Molecular Weight and Physicochemical Properties

  • The ethyl-substituted analog (225.25 g/mol) exhibits a higher molar mass than the methyl-substituted target compound (211.22 g/mol), which may correlate with increased lipophilicity and altered pharmacokinetic profiles .

Research and Industrial Relevance

  • Pharmaceutical Impurities: The target compound’s role as Milrinone Impurity X underscores its significance in quality control during drug manufacturing, whereas analogs like 6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile are more directly associated with active pharmaceutical ingredient (API) optimization .
  • Safety Profiles : Compounds like 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile require stringent handling protocols due to irritancy risks, unlike the target compound, which is primarily characterized as a process-related impurity .

Biological Activity

6-Methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile, a heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of pyridine derivatives. A common method includes the reaction of 2-cyanopyridine with 2-acetylpyridine in the presence of sodium ethoxide as a base. This reaction is generally conducted in ethanol at elevated temperatures to enhance product yield.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12H9N3O
CAS Number 106637-42-7

Antimicrobial Activity

Research indicates that compounds containing pyridine moieties exhibit significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found that modifications at specific positions on the ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound MIC (µM) Target Bacteria
Compound A4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C8.33Escherichia coli

Anticancer Activity

The antiproliferative effects of this compound were evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound showed promising results with IC50 values indicating effective inhibition of cell growth. For example, modifications to the compound's structure, such as adding hydroxyl (-OH) groups, significantly decreased IC50 values, suggesting enhanced potency against these cancer cell lines .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Modification
MDA-MB-2310.075-OMe group
HeLa0.069-OH and -OMe groups combined

Case Studies

A notable case study involved the evaluation of derivatives based on the compound in a series of experiments aimed at understanding structure–activity relationships (SARs). The presence of electron-donating groups like -OH was found to improve biological activity significantly, while bulky groups tended to reduce efficacy .

In another study focusing on the compound's antimicrobial properties, it was observed that introducing fluorine atoms could enhance activity against specific pathogens by improving binding affinity to target sites .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile?

A common approach involves multi-step condensation and cyclization reactions. For example, similar pyridine-3-carbonitrile derivatives are synthesized via nucleophilic substitution of halogenated precursors with pyridinyl groups, followed by oxidation and cyanation steps. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement. Evidence from Scheme 1 in dihydropyridine carbonitrile synthesis highlights the use of benzoyl intermediates and alkylthio substitutions, which can be adapted for this compound .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization typically employs:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., as demonstrated for 2-methoxy-4-(2-methoxyphenyl)-hexahydrocycloocta[b]pyridine-3-carbonitrile) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl, oxo, and pyridinyl groups).
  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
    Cross-validation with computational models (DFT) enhances accuracy .

Q. What in vitro assays are used for preliminary biological activity screening?

Standard assays include:

  • Cytotoxicity testing : MTT assay against cancer cell lines (e.g., HepG2, MCF-7).
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases.
  • Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
    Dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., triplicate runs) ensure reproducibility .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities?

  • Reaction parameter screening : Use design of experiments (DoE) to test variables like temperature, solvent (DMF vs. THF), and catalyst loading.
  • Purification techniques : Employ preparative HPLC or recrystallization with mixed solvents (e.g., ethanol/water).
  • Mechanistic studies : Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete cyanation) .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Compare analogs with altered methyl, oxo, or pyridinyl groups.
  • Pharmacophore modeling : Identify critical moieties (e.g., cyano group for hydrogen bonding).
    For example, replacing the pyridinyl group with thiophene (as in ) may alter binding to kinase targets .

Q. How are contradictions in biological data resolved (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal assays : Confirm results with alternative methods (e.g., SPR alongside enzymatic assays).
  • Batch-to-batch consistency : Verify compound purity via HPLC and elemental analysis .

Q. What advanced spectroscopic methods resolve electronic or steric effects?

  • Single-crystal X-ray diffraction : Maps electron density to confirm tautomeric forms (e.g., keto-enol equilibrium in oxo-pyridines) .
  • Solid-state NMR : Probes crystallinity and polymorphic variations.
  • Time-resolved spectroscopy : Monitors photophysical properties for optoelectronic applications .

Q. How is computational modeling applied to predict reactivity or bioactivity?

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., docking to EGFR tyrosine kinase).
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.
Resolution :

Experimental replication : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy.

Structural analysis : Check for polymorphs (e.g., amorphous vs. crystalline forms) via PXRD.

Literature cross-check : Compare with structurally similar compounds (e.g., ’s pyridine derivatives) .

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